molecular formula C17H21Cl3N4O2 B2941833 2-(2,4-dichlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189704-87-7

2-(2,4-dichlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2941833
CAS RN: 1189704-87-7
M. Wt: 419.73
InChI Key: OKXHAKNPGPUIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H21Cl3N4O2 and its molecular weight is 419.73. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

A series of azole-containing piperazine derivatives, closely related to the chemical , have shown moderate to significant antibacterial and antifungal activities. These compounds, including those with imidazole and chlorophenyl groups, demonstrated broad-spectrum antimicrobial efficacy against tested strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010). Additionally, novel piperazine derivatives with antimicrobial properties were synthesized and characterized, showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anti-HIV Activity

Research into nitroimidazole derivatives, including those with piperazine and ethyl groups, aimed at developing new non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activities. These compounds exhibited potential as antiviral agents in vitro (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Anti-inflammatory Activity

Synthesis of novel compounds with piperazine and bis-thiazole groups led to the identification of derivatives with significant in-vitro and in-vivo anti-inflammatory activities, demonstrating potential for therapeutic applications in inflammation-related disorders (Ahmed, Molvi, & Khan, 2017).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O2.ClH/c1-2-21-6-5-20-17(21)23-9-7-22(8-10-23)16(24)12-25-15-4-3-13(18)11-14(15)19;/h3-6,11H,2,7-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXHAKNPGPUIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

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